![molecular formula C11H13N3O3 B2586328 N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide CAS No. 2224239-81-8](/img/structure/B2586328.png)
N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide, commonly known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
CEP-28122 inhibits the receptor tyrosine kinase EphB4, which is involved in various cellular processes, including angiogenesis, cell migration, and tissue remodeling. By inhibiting EphB4, CEP-28122 disrupts these processes and can lead to reduced tumor growth, inflammation, and neovascularization.
Biochemical and Physiological Effects:
CEP-28122 has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. It has been shown to inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and inhibit angiogenesis and neovascularization.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-28122 has several advantages for use in lab experiments, including its low toxicity profile, well-established synthesis method, and extensive preclinical data. However, its limited solubility in water and potential off-target effects should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the study of CEP-28122. One area of research could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Additionally, further studies could investigate its potential as a combination therapy with other cancer treatments or anti-inflammatory agents. Finally, the development of more selective EphB4 inhibitors could provide insights into the specific roles of EphB4 in various diseases and lead to the development of more targeted therapies.
Synthesemethoden
CEP-28122 can be synthesized through a multistep process involving the reaction of 2-cyano-1-methoxypropan-2-ol with 2,6-dimethoxypyridine-3,5-dicarboxylic acid, followed by the addition of an acid chloride and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
CEP-28122 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and ocular diseases. It has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. Additionally, CEP-28122 has been shown to reduce inflammation and tissue damage in preclinical models of rheumatoid arthritis and inflammatory bowel disease. In ocular diseases, CEP-28122 has been shown to inhibit angiogenesis and neovascularization, which are associated with diseases such as age-related macular degeneration and diabetic retinopathy.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(6-12,7-17-2)14-10(16)9-5-8(15)3-4-13-9/h3-5H,7H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAPVDRFNMDXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=O)C=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-4-hydroxypyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.